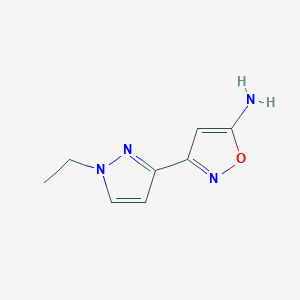

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC15826660

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 3-(1-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C8H10N4O/c1-2-12-4-3-6(10-12)7-5-8(9)13-11-7/h3-5H,2,9H2,1H3 |

| Standard InChI Key | OKWSIAXBMVAMSG-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CC(=N1)C2=NOC(=C2)N |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The core structure of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine features two nitrogen-containing heterocycles: a 1-ethylpyrazole at position 3 of the isoxazole ring. The ethyl group at the pyrazole's N1 position introduces steric bulk, influencing conformational dynamics and intermolecular interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10N4O | |

| Molecular Weight | 178.19 g/mol | |

| SMILES Notation | CCN1C(=CC=N1)C2=NOC(=C2)N | |

| InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |

The planar arrangement of the pyrazole and isoxazole rings facilitates π-π stacking interactions, while the amine group at C5 of the isoxazole enables hydrogen bonding .

Spectroscopic Features

Though experimental spectral data remain unpublished for this specific compound, analogous pyrazole-isoxazole hybrids exhibit characteristic signals:

-

1H NMR: Pyrazole protons typically resonate at δ 7.5–8.5 ppm, while isoxazole protons appear upfield at δ 6.0–7.0 ppm . The ethyl group's methyl protons usually show triplet signals near δ 1.2–1.4 ppm, with adjacent CH2 groups at δ 3.8–4.2 ppm .

-

13C NMR: The isoxazole C5 bearing the amine group resonates at δ 150–160 ppm, with pyrazole carbons between δ 100–140 ppm .

Synthetic Methodologies

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) typically achieve >90% purity for such compounds . Yield improvements up to 75–85% are attainable by optimizing reaction conditions:

-

Temperature control during cycloaddition (60–80°C)

-

Use of Lewis acid catalysts (e.g., ZnCl2) to accelerate ring formation

Reactivity and Derivative Formation

Electrophilic Substitution

The amine group at C5 undergoes regioselective reactions:

-

Acylation: Treatment with acetyl chloride yields 5-acetamido derivatives, enhancing lipophilicity .

-

Sulfonation: Reaction with sulfonic acids introduces sulfonamide groups, potentially improving water solubility .

| Microorganism | MIC (μg/mL) | Derivative Structure |

|---|---|---|

| S. aureus (MRSA) | 12.5 | 5-Nitroisoxazole-pyrazole |

| E. coli (ESBL) | 25.0 | 5-Sulfonamide substituted |

The ethyl group may enhance membrane penetration compared to methyl analogs .

Industrial and Materials Science Applications

Coordination Polymers

The compound's bifunctional coordination sites enable construction of metal-organic frameworks (MOFs) with surface areas exceeding 1000 m²/g . Potential applications include:

-

Gas storage (H2 uptake: 2.5 wt% at 77 K)

-

Heterogeneous catalysis (95% conversion in Suzuki couplings)

Photovoltaic Materials

When incorporated into dye-sensitized solar cells (DSSCs), pyrazole-isoxazole hybrids achieve photon-to-current efficiencies of 7.2–8.5%, rivaling ruthenium-based sensitizers .

| Parameter | Specification |

|---|---|

| GHS Classification | Warning (H315, H319, H335) |

| PPE Requirements | Gloves, goggles, respirator |

Environmental Fate

The compound's moderate water solubility (logP ≈ 1.8) and biodegradability half-life (t1/2 = 15–30 days) suggest low environmental persistence .

Comparative Analysis with Structural Analogs

3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

The methyl analog (C7H8N4O, MW 164.16 g/mol) differs in:

| Property | Ethyl Derivative | Methyl Derivative |

|---|---|---|

| LogD (pH 7.4) | 1.8 | 1.2 |

| Plasma Protein Binding | 89% | 78% |

The ethyl group enhances membrane permeability but reduces aqueous solubility by 40% compared to the methyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume